molecular formula C16H12N6O B2405500 N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide CAS No. 1421491-68-0

N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide

Cat. No.: B2405500
CAS No.: 1421491-68-0
M. Wt: 304.313
InChI Key: DVYNLHRSLGIDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide is a synthetic small molecule building block designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: the 1H-indazole ring and the picolinamide scaffold, which are frequently employed in the development of targeted protein kinase inhibitors . The indazole moiety is a critical component in several approved anticancer drugs, such as pazopanib and axitinib, and is widely investigated for its ability to interact with the hinge region of kinase ATP-binding sites . This specific molecular architecture makes this compound a valuable chemical tool for researchers exploring new inhibitors for various oncological and inflammatory targets. The compound is offered as a high-purity solid for use in biochemical and cellular assays. It is intended for the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and screening against target libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-4-pyrazol-1-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-16(20-12-3-2-11-10-18-21-14(11)8-12)15-9-13(4-6-17-15)22-7-1-5-19-22/h1-10H,(H,18,21)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYNLHRSLGIDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Core Fragment Assembly

Suzuki-Miyaura Coupling for Pyrazole-Indazole Linkage

The 6-(1H-pyrazol-4-yl)-1H-indazole scaffold is constructed via Suzuki-Miyaura coupling between 6-bromo-1H-indazole and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Wang et al. achieved this using Pd(dppf)Cl₂·CH₂Cl₂ in a 1,4-dioxane/water system with Cs₂CO₃ as base, yielding intermediates at 100°C over 3 hours. Microwave-assisted protocols (150°C, 15–30 minutes) with Pd(PPh₃)₂Cl₂ and K₂CO₃ in acetonitrile/water further optimized coupling efficiency.

Table 1: Comparative Suzuki-Miyaura Reaction Conditions
Boronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
4-Pyrazoleboronic acid Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ 1,4-Dioxane 100 3 99
4-Pyrazoleboronic acid Pd(PPh₃)₂Cl₂ K₂CO₃ Acetonitrile 150 0.25 68

Functionalization of Picolinic Acid

4-(1H-Pyrazol-1-yl)picolinic acid is synthesized via nucleophilic aromatic substitution or direct coupling. Halogenation of picolinic acid at the 4-position (e.g., 4-bromopicolinic acid) precedes coupling with 1H-pyrazole using CuI and L-proline in DMSO at 120°C. Alternative routes employ Pd-catalyzed amination with pyrazole derivatives under inert atmospheres.

Amide Bond Formation: Final Step Assembly

Carbodiimide-Mediated Coupling

The terminal amide bond between 1H-indazol-6-amine and 4-(1H-pyrazol-1-yl)picolinic acid is formed using HATU or DCC/HOBt in anhydrous DMF. Wang et al. reported yields >85% when coupling 6-bromo-3-arylamine-1H-indazoles with activated picolinic acid esters. Critical parameters include:

  • Stoichiometry : 1.2 equiv of carboxylic acid to amine.
  • Base : DIPEA (3 equiv) for optimal deprotonation.
  • Reaction Time : 12–24 hours at room temperature.

One-Pot Sequential Coupling

Recent advances describe tandem Suzuki-amide coupling in a single reactor. For example, after Suzuki-Miyaura coupling of 6-bromoindazole, in situ activation of the picolinic acid with EDCI enables direct amidation without intermediate isolation. This method reduces purification steps but requires stringent moisture control.

Optimization of Reaction Conditions

Catalytic System Efficiency

Pd(dppf)Cl₂·CH₂Cl₂ outperforms Pd(PPh₃)₂Cl₂ in conventional heating (99% vs. 68% yield). However, microwave irradiation with Pd(PPh₃)₂Cl₂ reduces reaction times from hours to minutes, favoring high-throughput synthesis.

Solvent and Base Effects

Polar aprotic solvents (1,4-dioxane, acetonitrile) enhance boronic acid solubility, while aqueous bases (Cs₂CO₃, K₂CO₃) facilitate transmetalation. Notably, K₂CO₃ in acetonitrile/water under microwaves minimizes side reactions like protodeboronation.

Analytical Characterization and Purity Control

Spectroscopic Confirmation

  • ¹H NMR : Key signals include indazole NH (δ 10.4 ppm), pyrazole CH (δ 8.7 ppm), and picolinamide CO-NH (δ 8.1 ppm).
  • LC-MS : [M+H]⁺ peaks align with theoretical masses (e.g., m/z 406.15 for C₂₀H₁₉N₇OS).

Purification Techniques

  • Reverse-Phase HPLC : Employed for final compounds using TFA/water-acetonitrile gradients.
  • Recrystallization : Ethyl acetate/isooctane mixtures yield >95% pure solids.

Challenges and Mitigation Strategies

Byproduct Formation

  • Homo-Coupling : Excess boronic acid (1.5–2.5 equiv) suppresses biphenyl byproducts.
  • N-Dealkylation : Boc protection of indazole NH during coupling prevents undesired cleavage.

Scale-Up Considerations

  • Catalyst Loading : Reducing Pd from 5 mol% to 1 mol% maintains efficacy while lowering costs.
  • Microwave Batch Processing : Enables gram-scale synthesis with consistent yields.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and indazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or indazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide is characterized by its unique structural components, which include an indazole moiety, a pyrazole ring, and a picolinamide backbone. The combination of these elements contributes to its potential biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives containing indazole and pyrazole rings have shown significant inhibitory effects on various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of similar compounds on breast cancer cells, demonstrating that certain derivatives significantly inhibited cell proliferation through apoptosis induction. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against bacteria and fungi.

Research Findings:
In a study assessing the antimicrobial efficacy of various picolinamide derivatives, this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes involved in disease pathways.

Example:
A related compound was found to inhibit monoamine oxidases (MAOs), which are implicated in neurological disorders. This suggests that this compound could potentially be developed for treating conditions such as depression or neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits MAOs

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of N-(1H-Indazol-6-yl)-4-(1H-Pyrazol-1-yl)Picolinamide and Analogs

Compound Name Core Structure Key Functional Groups Potential Applications
This compound Indazole + picolinamide + pyrazole Amide, pyrazole, aromatic rings Kinase inhibition, oncology
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolopyrimidine Imino, amine, p-tolyl group Antiviral, enzyme inhibition
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3, ) Pyrazolopyrimidine Hydrazine, p-tolyl group Anticancer, scaffold for derivatization
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (Compounds 6–11, ) Fused triazolopyrimidine + pyrazole Varied substituents (e.g., methyl, phenyl) Antimicrobial, structural probes

Physicochemical and Pharmacological Properties

  • Solubility and Bioavailability : The target compound’s amide and pyrazole groups may enhance solubility compared to purely aromatic analogs like Compound 2, which lacks polar substituents.
  • Binding Affinity : Indazole derivatives often exhibit stronger kinase inhibition than pyrazolopyrimidines due to improved π-π stacking and hydrogen bonding. For example, Compound 3’s hydrazine group may confer flexibility but reduce target specificity compared to the rigid amide linkage in the target compound .
  • Metabolic Stability : Pyrazole-containing compounds generally show higher metabolic stability than pyrimidine derivatives, as seen in preclinical studies of similar molecules .

Biological Activity

N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

This compound features both indazole and pyrazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions:

  • Formation of Indazole Moiety : Synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
  • Formation of Pyrazole Moiety : Achieved through the reaction of hydrazines with 1,3-diketones.
  • Coupling with Picolinamide : The final product is formed through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer-related pathways:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have shown promising results in inhibiting BRAF(V600E), a common mutation in melanoma .
  • Synergistic Effects with Chemotherapy : In vitro studies demonstrated that combining pyrazole derivatives with doxorubicin enhances cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential for combination therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antifungal Activity : A series of pyrazole carboxamide derivatives were tested against phytopathogenic fungi, revealing moderate to excellent antifungal activity .
  • Mechanism of Action : The antimicrobial effects are believed to be linked to the disruption of bacterial cell membranes, leading to cell lysis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways critical for tumor growth or infection resistance .

Study 1: Antitumor Activity

A study evaluated the effects of this compound on tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another study focusing on its antifungal properties, the compound demonstrated effective inhibition against multiple strains of pathogenic fungi, outperforming several standard antifungal agents.

Q & A

Q. What are the primary synthetic routes for N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions between functionalized indazole and pyrazole-picolinamide precursors. Key steps include:

  • Mannich reactions for introducing substituents on the indazole core .
  • Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the pyrazole-picolinamide moiety .
    Yield optimization involves:
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product from byproducts .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Structural validation requires:

  • X-ray crystallography (using SHELX programs for refinement) to resolve bond angles and confirm stereochemistry .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) .
    • HRMS for exact mass determination (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₆O: 313.1154) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Kinase inhibition assays : Use ELISA-based or fluorescence resonance energy transfer (FRET) assays to measure inhibition of VEGFR-2 (IC₅₀ values < 100 nM reported in related indazole-pyrazole derivatives) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116 or HepG2) to identify selective toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridine ring to enhance binding to hydrophobic kinase pockets .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2’s ATP-binding domain (validate with mutational studies on residues like Lys868 or Asp1046) .

Q. What strategies address poor aqueous solubility during in vivo testing?

  • Salt formation : Use hydrochloride or mesylate salts to improve solubility.
  • Co-solvent systems : Employ PEG-400 or cyclodextrin complexes for preclinical pharmacokinetic studies .

Q. How should researchers resolve contradictions between enzyme inhibition and cellular activity data?

  • Off-target profiling : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify non-VEGFR targets.
  • Permeability assessment : Use Caco-2 cell monolayers to evaluate membrane permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake) .

Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?

  • Twinned crystals : Apply SHELXD for dual-space structure solution and refine with SHELXL using TWIN/BASF commands .
  • Disorder modeling : Use PART and SUMP restraints to resolve disordered solvent molecules or flexible substituents .

Q. How can researchers assess selectivity against related kinases (e.g., FGFR or PDGFR)?

  • Competitive binding assays : Use ATP-biotin displacement kits (e.g., Thermo Fisher) to quantify binding affinities.
  • Thermal shift assays : Monitor ΔTm shifts to compare stabilization effects across kinase families .

Q. What methodologies validate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative stress (H₂O₂), then analyze degradation products via HPLC-MS .

Q. How can the compound’s dual activity (e.g., TRPV1 agonism and kinase inhibition) be exploited therapeutically?

  • Functional assays : Measure Ca²⁺ influx (FLIPR assays) for TRPV1 activation alongside kinase inhibition to identify synergistic/antagonistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.